molecular formula C6H13FO5 B11827861 (2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol

(2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol

Cat. No.: B11827861
M. Wt: 184.16 g/mol
InChI Key: ZEGLBRXQLUKRML-BGPJRJDNSA-N
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Description

(2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol is an organic compound characterized by the presence of a fluorine atom and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol typically involves the fluorination of a suitable hexane derivative followed by the introduction of hydroxyl groups. Common synthetic routes include:

    Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Various substituted hexane derivatives

Scientific Research Applications

(2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S)-4-chlorohexane-1,2,3,5,6-pentol
  • (2R,3R,4S,5S)-4-bromohexane-1,2,3,5,6-pentol
  • (2R,3R,4S,5S)-4-iodohexane-1,2,3,5,6-pentol

Uniqueness

(2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The fluorine atom also influences the compound’s biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C6H13FO5

Molecular Weight

184.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-fluorohexane-1,2,3,5,6-pentol

InChI

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5-,6+/m0/s1

InChI Key

ZEGLBRXQLUKRML-BGPJRJDNSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](CO)O)F)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)F)O)O)O

Origin of Product

United States

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